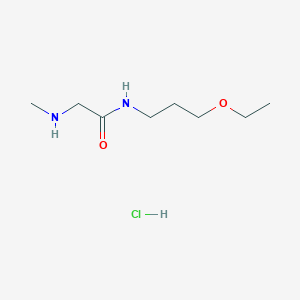N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride
CAS No.: 1220038-13-0
Cat. No.: VC2836721
Molecular Formula: C8H19ClN2O2
Molecular Weight: 210.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1220038-13-0 |
|---|---|
| Molecular Formula | C8H19ClN2O2 |
| Molecular Weight | 210.7 g/mol |
| IUPAC Name | N-(3-ethoxypropyl)-2-(methylamino)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C8H18N2O2.ClH/c1-3-12-6-4-5-10-8(11)7-9-2;/h9H,3-7H2,1-2H3,(H,10,11);1H |
| Standard InChI Key | MUCQGGRTUYRZLY-UHFFFAOYSA-N |
| SMILES | CCOCCCNC(=O)CNC.Cl |
| Canonical SMILES | CCOCCCNC(=O)CNC.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride (CAS: 1220038-13-0) has the molecular formula C₈H₁₈ClN₂O₂ and a molecular weight of 210.70 g/mol (calculated for the hydrochloride salt). The free base (C₈H₁₇N₂O₂) has a molecular weight of 174.24 g/mol . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| SMILES | CCOCCCNC(=O)CNC.Cl | |
| InChIKey | XDIQFRFPBNZGSA-UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 7 |
The compound consists of a central acetamide group substituted with a methylamino moiety at the α-position and a 3-ethoxypropyl chain at the nitrogen. The hydrochloride salt forms via protonation of the tertiary amine, improving aqueous solubility .
Spectral and Physicochemical Properties
Computational predictions from EPA T.E.S.T. and EPI Suite estimate:
Experimental data remains limited, but the compound’s structural similarity to N-(3-hydroxypropyl)acetamide (water solubility: 142,966 mg/L) suggests favorable solubility in polar solvents . The ethoxy group likely enhances lipophilicity compared to hydroxylated analogues, balancing membrane permeability and solubility .
Synthesis and Structural Optimization
Structure-Activity Relationship (SAR) Considerations
While direct SAR studies on this compound are absent, insights can be drawn from related acetamide derivatives:
-
Side Chain Flexibility: Linear alkyl chains (e.g., ethoxypropyl) improve binding pocket occupancy compared to bulky aryl groups, as observed in Plk1 PBD inhibitors .
-
Amide Substitution: Methylamino groups at the α-position may engage in hydrogen bonding with target proteins, enhancing affinity .
-
Salt Formation: Hydrochloride salts of tertiary amines often exhibit improved bioavailability and metabolic stability .
Applications and Research Significance
Pharmaceutical Intermediates
The compound’s scaffold is prevalent in kinase inhibitor development. For example, triazoloquinazolinones with similar side chains show inhibitory activity against Polo-like kinase 1 (Plk1), a target in oncology . The ethoxypropyl group may mimic natural substrates in ATP-binding pockets, enabling competitive inhibition.
Chemical Biology
As a ligand or probe, this compound could modulate protein-protein interactions (PPIs) involving amide-binding domains. Its tertiary amine facilitates pH-dependent solubility, useful in biochemical assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume